

# A Comprehensive Spectroscopic and Methodological Guide to Ethyl oxazole-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl oxazole-4-carboxylate

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This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for **Ethyl oxazole-4-carboxylate** ( $C_6H_7NO_3$ , Molar Mass: 141.12 g/mol ).<sup>[1]</sup> This document is intended to serve as a core resource for researchers and professionals involved in drug development and chemical synthesis, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual workflow for logical analysis.

While a complete set of experimentally verified spectra for **Ethyl oxazole-4-carboxylate** is not readily available in public databases, this guide compiles predicted data and typical spectroscopic values observed for structurally analogous compounds. This information provides a robust framework for the characterization and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry for **Ethyl oxazole-4-carboxylate**. These values are based on established principles of spectroscopy and data from similar oxazole derivatives.

Table 1:  $^1H$  NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.35	Singlet	1H	H-5 (oxazole ring)
~8.25	Singlet	1H	H-2 (oxazole ring)
~4.40	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.40	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~161.0	C=O (ester)
~145.0	C-5 (oxazole ring)
~138.0	C-4 (oxazole ring)
~135.0	C-2 (oxazole ring)
~61.5	-OCH <sub>2</sub> CH <sub>3</sub>
~14.0	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: IR (Infrared) Spectroscopy Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3120	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1590	C=N stretch (oxazole ring)
~1100-1300	C-O stretch

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

m/z	Interpretation
141	$[M]^+$ (Molecular ion)
113	$[M - C_2H_4]^+$
96	$[M - OCH_2CH_3]^+$
69	$[M - COOCH_2CH_3]^+$

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic organic compounds like **Ethyl oxazole-4-carboxylate**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl oxazole-4-carboxylate** in approximately 0.6 mL of a deuterated solvent, such as chloroform-d ( $CDCl_3$ ), in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- $^1H$  NMR Acquisition:
  - Instrument: 400 MHz NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[\[2\]](#)
  - Referencing: Calibrate the chemical shifts using the residual solvent peak ( $CDCl_3$ :  $\delta = 7.26$  ppm).[\[2\]](#)
- $^{13}C$  NMR Acquisition:
  - Instrument: 100 MHz NMR spectrometer.

- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: A larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ . Use a spectral width of 0-200 ppm.[\[2\]](#)
- Referencing: Calibrate the chemical shifts using the solvent peak ( $\text{CDCl}_3$ :  $\delta = 77.16$  ppm).[\[2\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
  - Scan Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically sufficient.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal before running the sample. Then, collect the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

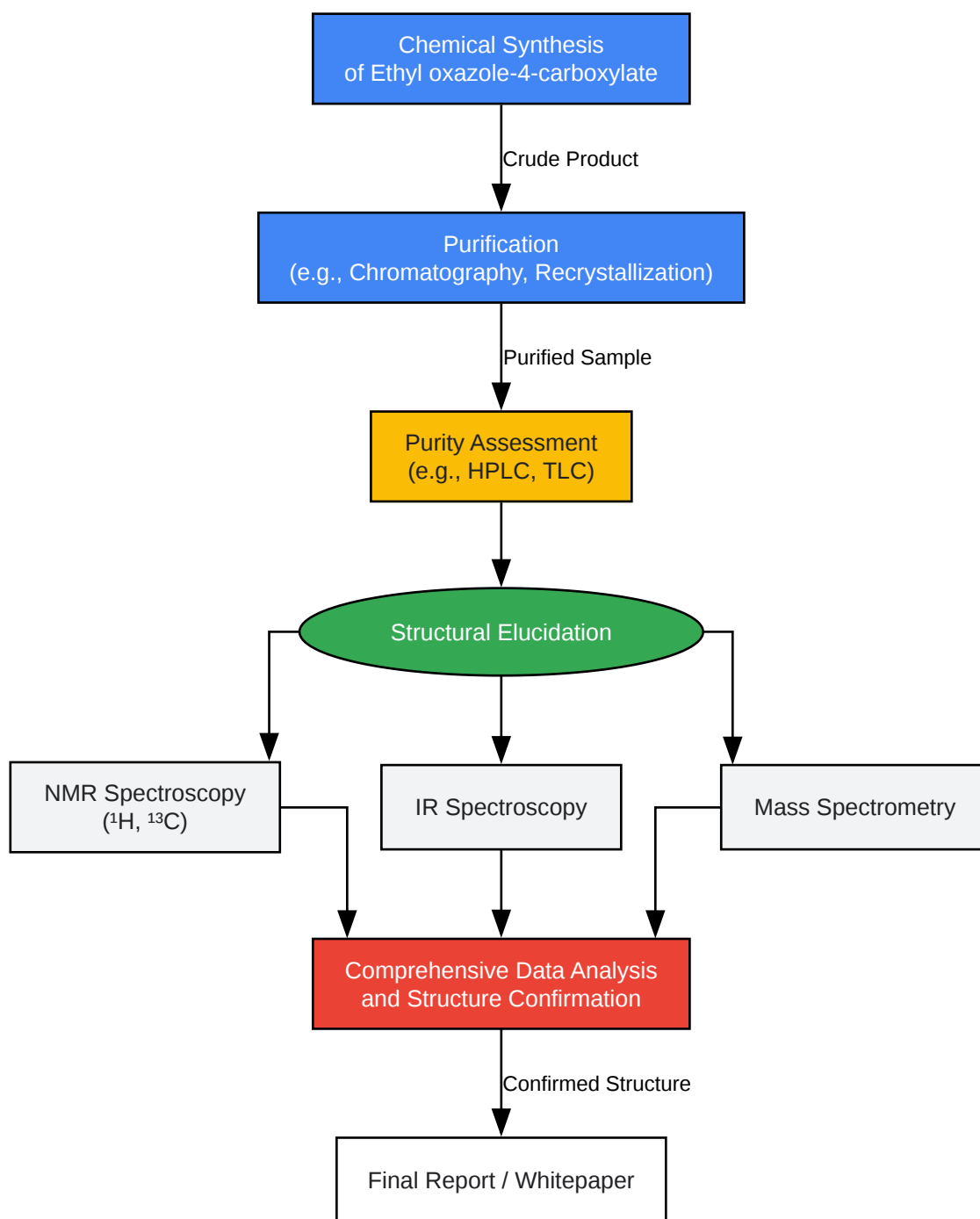
## 3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately  $1\text{ mg/mL}$ ) in a suitable volatile solvent like methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- EI Method:
  - Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
  - Ionization Energy: 70 eV.
- ESI Method:
  - Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).<sup>[2]</sup>
  - Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g.,  $m/z$  50-300).
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of a target organic compound like **Ethyl oxazole-4-carboxylate**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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## References

- 1. Ethyl oxazole-4-carboxylate | C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub> | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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